molecular formula C8H5BrFNO4 B14022340 Methyl 2-bromo-3-fluoro-6-nitrobenzoate CAS No. 881415-29-8

Methyl 2-bromo-3-fluoro-6-nitrobenzoate

Katalognummer: B14022340
CAS-Nummer: 881415-29-8
Molekulargewicht: 278.03 g/mol
InChI-Schlüssel: USRNPUMIWJFSJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-3-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluoro-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-bromo-3-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-bromo-3-fluoro-6-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methyl 2-fluoro-3-nitrobenzoate if methoxide is used.

    Reduction: Methyl 2-bromo-3-fluoro-6-aminobenzoate.

    Oxidation: Products vary based on the specific reaction conditions and reagents.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-3-fluoro-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-bromo-3-fluoro-6-nitrobenzoate exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine, fluorine, and nitro) influence the reactivity and selectivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2,6-difluoro-3-nitrobenzoate
  • Methyl 4-bromo-2-fluoro-6-nitrobenzoate

Comparison: Methyl 2-bromo-3-fluoro-6-nitrobenzoate is unique due to the specific positioning of its functional groups, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs

Eigenschaften

CAS-Nummer

881415-29-8

Molekularformel

C8H5BrFNO4

Molekulargewicht

278.03 g/mol

IUPAC-Name

methyl 2-bromo-3-fluoro-6-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(10)7(6)9/h2-3H,1H3

InChI-Schlüssel

USRNPUMIWJFSJQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1Br)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.